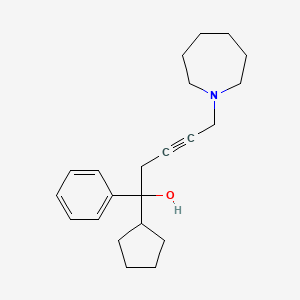![molecular formula C21H18N4O3 B11682679 N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682679.png)
N'-[(E)-1-(2-Furyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(E)-1-(2-呋喃基)乙叉基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼是一种复杂的的有机化合物,其分子式为C21H18N4O3。该化合物以其独特的结构特征而闻名,其中包括一个吡唑环、一个萘基和一个呋喃基。由于其潜在的生物活性及化学性质,它常被用于科学研究。
准备方法
合成路线和反应条件
N'-[(E)-1-(2-呋喃基)乙叉基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼的合成通常涉及3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼与1-(2-呋喃基)乙酮之间的缩合反应。该反应通常在酸催化剂(如乙酸)存在下,在回流条件下进行。然后冷却反应混合物,通过过滤分离产物,并通过重结晶进行纯化。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到很好的记录,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件以最大程度地提高产量和纯度,以及实施有效的纯化技术,例如柱层析或结晶。
化学反应分析
反应类型
N'-[(E)-1-(2-呋喃基)乙叉基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼可以发生多种化学反应,包括:
氧化: 呋喃基可以被氧化形成相应的呋喃酮。
还原: 吡唑环中的羰基可以被还原形成醇衍生物。
取代: 萘环上的甲氧基可以通过亲核取代反应被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 胺或硫醇等亲核试剂可以在氢化钠 (NaH) 或碳酸钾 (K2CO3) 等碱的存在下使用。
主要产物
氧化: 呋喃酮衍生物。
还原: 醇衍生物。
取代: 各种取代的萘基衍生物。
科学研究应用
N'-[(E)-1-(2-呋喃基)乙叉基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗真菌特性。
医药: 由于其生物活性,正在研究其作为治疗剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
N'-[(E)-1-(2-呋喃基)乙叉基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼的作用机制涉及其与各种分子靶标的相互作用。该化合物可以与特定的酶或受体结合,抑制它们的活性,从而导致生物反应。确切的途径和靶标取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
- N'-[(E)-1-(2-呋喃基)乙叉基]-3-(2-萘基)-1H-吡唑-5-碳酰肼
- N'-[(E)-1-(4-氨基苯基)乙叉基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼
- N'-[(E)-(4-乙氧基苯基)亚甲基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼
独特性
N'-[(E)-1-(2-呋喃基)乙叉基]-3-(2-甲氧基-1-萘基)-1H-吡唑-5-碳酰肼之所以独特,是因为它结合了呋喃基、萘基和吡唑环。这种独特的结构赋予了该化合物特定的化学和生物性质,这些性质在其他类似化合物中是找不到的。例如,呋喃基的存在可以增强该化合物与生物靶标相互作用的能力,而萘基可以提高其稳定性和溶解度。
属性
分子式 |
C21H18N4O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-[(E)-1-(furan-2-yl)ethylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c1-13(18-8-5-11-28-18)22-25-21(26)17-12-16(23-24-17)20-15-7-4-3-6-14(15)9-10-19(20)27-2/h3-12H,1-2H3,(H,23,24)(H,25,26)/b22-13+ |
InChI 键 |
SJVIQLBBFCKSLQ-LPYMAVHISA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)/C4=CC=CO4 |
规范 SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=C(C=CC3=CC=CC=C32)OC)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682631.png)
![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11682645.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11682658.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11682671.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682683.png)

